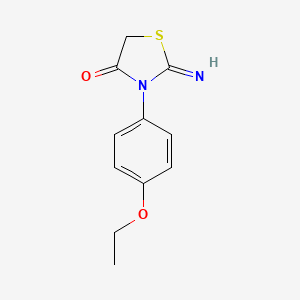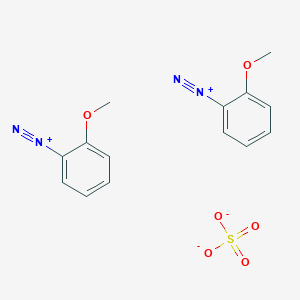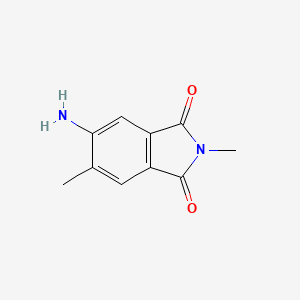![molecular formula C7H5N3O4 B14630832 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55679-62-4](/img/structure/B14630832.png)
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the oxazole family It is characterized by a fused ring structure consisting of an oxazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves the construction of the oxazole ring followed by the introduction of the nitro and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 6-methyl-2-amino-3-hydroxypyridine with potassium ethylxanthate can yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has been reported for the construction of similar oxazole-based compounds .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-6-amino[1,3]oxazolo[4,5-b]pyridin-2(3H)-one, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or interfere with DNA synthesis, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3H-oxazolo[4,5-b]pyridine-2-thione: This compound has a similar oxazole-pyridine structure but with a thione group instead of a nitro group.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: This compound features a fused oxazole-pyridine structure with additional functionalization.
Uniqueness
5-Methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55679-62-4 |
|---|---|
Fórmula molecular |
C7H5N3O4 |
Peso molecular |
195.13 g/mol |
Nombre IUPAC |
5-methyl-6-nitro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(10(12)13)2-5-6(8-3)9-7(11)14-5/h2H,1H3,(H,8,9,11) |
Clave InChI |
KAAOSZNTRXSBPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1[N+](=O)[O-])OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
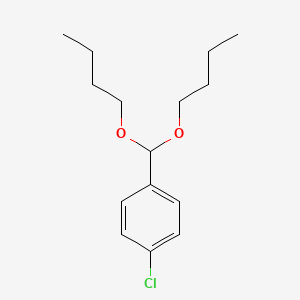


![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)
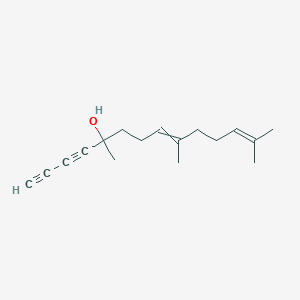

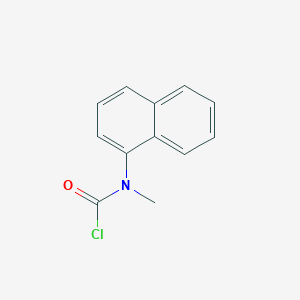
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
